molecular formula C7H6O4 B030137 2,5-Dihydroxybenzoic Acid-d3 CAS No. 294661-02-2

2,5-Dihydroxybenzoic Acid-d3

Cat. No.: B030137
CAS No.: 294661-02-2
M. Wt: 157.14 g/mol
InChI Key: WXTMDXOMEHJXQO-CBYSEHNBSA-N
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Description

2,5-Dihydroxybenzoic Acid-d3 is a deuterated form of 2,5-dihydroxybenzoic acid, which is a derivative of benzoic acid. This compound is characterized by the presence of two hydroxy groups at the 2- and 5-positions on the benzene ring. The deuterium atoms replace the hydrogen atoms, making it useful in various scientific applications, particularly in mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dihydroxybenzoic Acid-d3 typically involves the deuteration of 2,5-dihydroxybenzoic acid. This can be achieved through a series of chemical reactions where the hydrogen atoms are replaced by deuterium atoms. One common method involves the use of deuterated reagents in the presence of a catalyst to facilitate the exchange of hydrogen for deuterium.

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are carried out in specialized reactors where the conditions such as temperature, pressure, and the presence of catalysts are carefully controlled to ensure high yield and purity of the deuterated product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydroxybenzoic Acid-d3 undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Ethers and esters

Scientific Research Applications

2,5-Dihydroxybenzoic Acid-d3 is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry to facilitate the ionization and detection of analytes.

    Biology: Employed in studies involving enzyme inhibition and metabolic pathways.

    Medicine: Investigated for its potential antiviral and anticancer properties.

    Industry: Used as an intermediate in the synthesis of pharmaceuticals, resins, and other organic compounds.

Mechanism of Action

The mechanism of action of 2,5-Dihydroxybenzoic Acid-d3 involves its interaction with specific molecular targets and pathways. For instance, in antiviral studies, it has been shown to inhibit the adsorption of viruses to host cells, thereby preventing infection. The compound’s hydroxy groups play a crucial role in these interactions, often forming hydrogen bonds with target molecules.

Comparison with Similar Compounds

2,5-Dihydroxybenzoic Acid-d3 can be compared with other hydroxybenzoic acids such as:

    Salicylic Acid: Contains a hydroxy group at the 2-position and a carboxylic acid group at the 1-position.

    p-Hydroxybenzoic Acid: Contains a hydroxy group at the 4-position.

    Protocatechuic Acid: Contains hydroxy groups at the 3- and 4-positions.

Uniqueness

The presence of deuterium atoms in this compound makes it unique, as it is particularly useful in mass spectrometry for tracing and studying metabolic pathways due to its distinct isotopic signature.

Similar Compounds

  • Salicylic Acid
  • p-Hydroxybenzoic Acid
  • Protocatechuic Acid
  • Gentisic Acid
  • Vanillic Acid
  • Syringic Acid
  • Gallic Acid
  • Ellagic Acid

Properties

IUPAC Name

2,4,5-trideuterio-3,6-dihydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,8-9H,(H,10,11)/i1D,2D,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTMDXOMEHJXQO-CBYSEHNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1O)[2H])C(=O)O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00445619
Record name 2,5-Dihydroxybenzoic Acid-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294661-02-2
Record name 2,5-Dihydroxybenzoic Acid-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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